1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-2-1-3-12(8-11)17-14(19)16-6-4-13(18)10-5-7-20-9-10/h1-3,5,7-9,13,18H,4,6H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOVARZDAVIDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target compound is a disubstituted urea derivative comprising two primary moieties:
- 3-Chlorophenyl group : Introduced via aromatic electrophilic substitution or coupling reactions.
- 3-(Furan-3-yl)-3-hydroxypropyl chain : Synthesized through carbonyl addition or epoxide ring-opening strategies.
Retrosynthetically, the molecule can be dissected into:
- 3-Chloroaniline (or its isocyanate derivative)
- 3-(Furan-3-yl)-3-hydroxypropylamine
Classical Urea Synthesis via Isocyanate-Amine Coupling
The most direct route involves the reaction of 3-chlorophenyl isocyanate with 3-(furan-3-yl)-3-hydroxypropylamine under anhydrous conditions.
Synthesis of 3-Chlorophenyl Isocyanate
3-Chloroaniline is treated with triphosgene in dichloromethane at 0–5°C, yielding the isocyanate intermediate:
$$
\text{3-Chloroaniline} + \text{CCl}3\text{OCOCl} \rightarrow \text{3-Chlorophenyl isocyanate} + \text{HCl} + \text{CO}2
$$
Key Conditions :
Synthesis of 3-(Furan-3-yl)-3-Hydroxypropylamine
Aldol Addition Followed by Reductive Amination
- Aldol Condensation : Furan-3-carbaldehyde reacts with acetone in the presence of NaOH to form 3-(furan-3-yl)-3-hydroxypropanal.
- Reductive Amination : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol:
$$
\text{3-(Furan-3-yl)-3-hydroxypropanal} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(Furan-3-yl)-3-hydroxypropylamine}
$$
Optimization Notes :
Epoxide Ring-Opening Strategy
Modern Coupling Approaches
Carbodiimide-Mediated Urea Formation
A two-step protocol using EDC/HOBt activation:
- Activation : 3-Chloroaniline is reacted with 1,1'-carbonyldiimidazole (CDI) in THF to form the imidazolide.
- Coupling : The imidazolide intermediate reacts with 3-(furan-3-yl)-3-hydroxypropylamine:
$$
\text{3-Chloroaniline} + \text{CDI} \rightarrow \text{Imidazolide} \xrightarrow{\text{Amine}} \text{Target Urea}
$$
Critical Parameters :
Protection-Deprotection Strategies for Hydroxyl Groups
The hydroxyl group in the propyl chain necessitates protection during amine synthesis. Common approaches include:
Silyl Ether Protection
Analytical Characterization and Quality Control
Spectroscopic Data
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate-Amine | 75–85 | 95–98 | High atom economy | Requires toxic isocyanate handling |
| Carbodiimide-Mediated | 75–80 | 97–99 | Mild conditions | Costly reagents (EDC/HOBt) |
| Microwave-Assisted | 82 | 98 | Rapid synthesis | Specialized equipment needed |
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while substitution reactions could replace the chlorine atom with various nucleophiles.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Molecular Weight :
- The trifluoromethylphenyl analogue () has a higher molecular weight (~328 g/mol) than the chlorophenyl-furan compound (294.73 g/mol) due to the electronegative trifluoromethyl group .
- Piperazine-thiazole-containing derivatives (e.g., 9f, 9g) exhibit significantly higher molecular weights (>420 g/mol), reflecting their complex heterocyclic side chains .
Synthetic Yields :
- Derivatives with simpler substituents, such as 6f (88.5% yield), are synthesized more efficiently than those with bulky groups like 9f (77.7%) or 9g (78.5%) .
Piperazine-thiazole moieties in 9f and 9g may confer improved binding to biological targets (e.g., kinases or GPCRs) due to their basic nitrogen atoms and conformational flexibility .
Pharmacological Context of Urea Derivatives
- Piperazine-Thiazole Ureas (): These compounds are often explored in cancer research for kinase inhibition, with molecular weights >400 g/mol aligning with drug-like properties .
- Chlorophenyl Analogues (): Chlorine substituents enhance lipophilicity and metabolic stability, as seen in 6f (Cl, CN substituents) and 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea (LogP = 4.68) .
Biological Activity
1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and synthesis.
Chemical Structure and Properties
The compound features:
- A chlorophenyl group which may enhance lipophilicity and biological activity.
- A furan ring , known for its role in various biological activities, including anti-inflammatory and anticancer effects.
- A hydroxypropyl urea moiety , which can facilitate hydrogen bonding, potentially influencing its interaction with biological targets.
IUPAC Name: this compound
CAS Number: 1428371-95-2
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chlorophenyl Intermediate: Reacting 3-chloroaniline with appropriate reagents to introduce the urea functionality.
- Introduction of the Furan Ring: A coupling reaction with a furan derivative is performed.
- Hydroxypropylation: The final step involves adding a hydroxypropyl group to the urea moiety.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the furan ring suggests potential interactions with microbial enzymes or receptors, which could inhibit growth or survival.
| Compound | Activity | Reference |
|---|---|---|
| 1-(2-Hydroxyethyl)-3-chloroethyl urea | Moderate antimicrobial | |
| 1-(2-Hydroxypropyl)-3-chloroethyl urea | Low antimicrobial |
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Similar compounds have demonstrated various degrees of cytotoxicity against different cancer cell lines, suggesting that this compound may also possess significant anticancer properties.
Case Studies:
- Cytotoxicity Assays: Compounds structurally related to this urea have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents.
- Mechanism of Action: The mechanism is hypothesized to involve DNA interstrand cross-linking and disruption of cellular processes essential for cancer cell survival. This is similar to the action observed in other chloroethylnitrosoureas, where cross-linking leads to cell death .
The exact mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation or survival.
- DNA Interaction: Potential to form adducts with DNA, leading to mutagenic effects.
- Cell Cycle Arrest: Inducing apoptosis through cell cycle disruption.
Research Findings
Recent studies have focused on elucidating the biological pathways influenced by this compound. For example:
- In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting a promising avenue for therapeutic development.
- The compound's structural features may allow it to interact specifically with molecular targets, enhancing its efficacy compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
